2-Methyl-3-(trifluoromethyl)morpholine
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Overview
Description
2-Methyl-3-(trifluoromethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. The trifluoromethyl group (-CF3) attached to the morpholine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trifluoromethyl)morpholine typically involves the reaction of 2-methyl-3-trifluoromethylaniline with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the ring closure to form the morpholine structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically heated to a specific temperature and maintained under controlled conditions to achieve the desired conversion .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trifluoromethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted morpholine derivatives with different functional groups .
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trifluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 3-Methyl-2-(trifluoromethyl)morpholine
- 2-(Trifluoromethyl)morpholine
Uniqueness
2-Methyl-3-(trifluoromethyl)morpholine is unique due to the presence of both the trifluoromethyl group and the morpholine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a balance of lipophilicity and reactivity, which is advantageous in both research and industrial settings .
Properties
Molecular Formula |
C6H10F3NO |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-methyl-3-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)10-2-3-11-4/h4-5,10H,2-3H2,1H3 |
InChI Key |
FQYGBPAJFYLRIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCO1)C(F)(F)F |
Origin of Product |
United States |
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